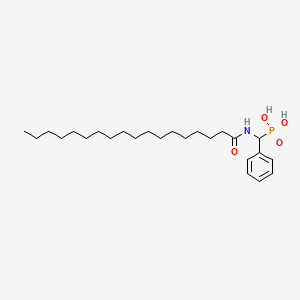
Pap-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pap-IN-1 is a binuclear metallohydrolase inhibitor specifically targeting purple acid phosphatases. It has shown significant potential in the research of anti-osteoporotic drug development due to its high specificity and inhibitory activity against mammalian and porcine purple acid phosphatases .
Métodos De Preparación
The synthesis of Pap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Pap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
Pap-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of metallohydrolases and to understand the mechanisms of enzyme inhibition.
Biology: this compound is used in research to study the role of purple acid phosphatases in various biological processes.
Mecanismo De Acción
Pap-IN-1 exerts its effects by specifically binding to the active site of purple acid phosphatases, inhibiting their enzymatic activity. This inhibition occurs through the formation of a stable complex between this compound and the enzyme, preventing the enzyme from catalyzing its substrate. The molecular targets of this compound include the active sites of mammalian and porcine purple acid phosphatases, and the pathways involved are related to bone metabolism and osteoclast activity .
Propiedades
Fórmula molecular |
C25H44NO4P |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
[(octadecanoylamino)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C25H44NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25(31(28,29)30)23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27)(H2,28,29,30) |
Clave InChI |
NOHXEIXAWYHPRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


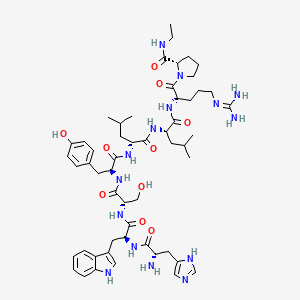
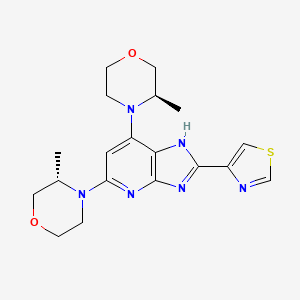
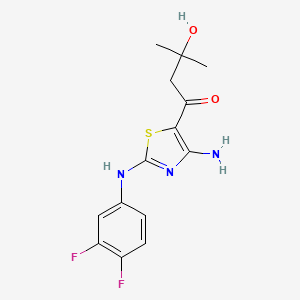


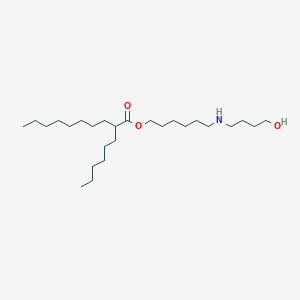
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
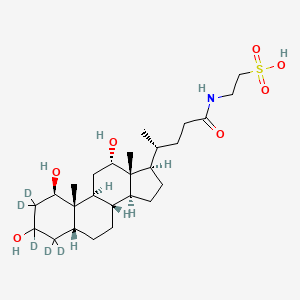
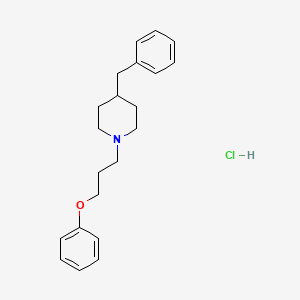
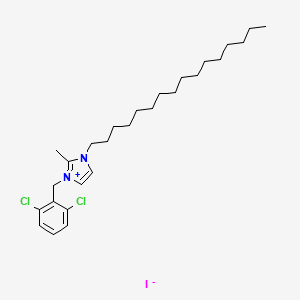
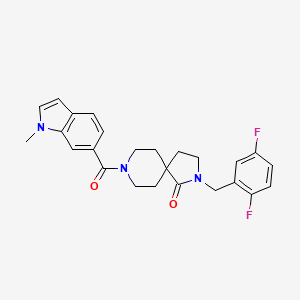


![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
